

Small Molecule TH10785 Enhances OGG1 Lyase Activity, Outperforming Standard DNA Repair Mechanisms

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Compound of Interest		
Compound Name:	TH10785	
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A novel small molecule, **TH10785**, has been demonstrated to significantly enhance the enzymatic activity of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. Not only does **TH10785** boost the native glycosylase function of OGG1, but it also uniquely endows the enzyme with a potent β , δ -lyase capability. This dualaction mechanism distinguishes **TH10785** from other known OGG1 modulators and presents a promising new strategy for therapeutic interventions in diseases associated with oxidative DNA damage.[1][2][3][4]

TH10785 acts as a molecular catalyst by binding to the active site of OGG1 and interacting with key amino acid residues, namely phenylalanine-319 and glycine-42.[1][3][5][6] This interaction facilitates a de novo β ,δ-elimination activity, allowing OGG1 to efficiently cleave the DNA backbone at abasic (AP) sites, which are intermediates in the BER pathway.[1][2] This induced lyase function is a departure from the canonical BER pathway, which typically relies on AP endonuclease 1 (APE1) to process AP sites.[4][7] The activity of **TH10785** effectively reroutes the repair process, creating a dependency on polynucleotide kinase phosphatase (PNKP1) for the completion of DNA repair.[2][3][4]

Comparative Analysis of OGG1 Activity

The enhanced catalytic efficiency of OGG1 in the presence of **TH10785** is striking when compared to its basal activity and its modulation by other cellular partners. The following table summarizes the key quantitative data available.



Condition	Fold Increase in OGG1 Activity	Key Mechanistic Feature	Downstream Repair Dependence
OGG1 alone	1x (baseline)	Glycosylase activity with weak AP lyase function	APE1[7]
OGG1 + TH10785	10x (glycosylase activity)[3][4][6]	Induces a novel and efficient β,δ-lyase activity[1][2][3][8]	PNKP1[2][3][4]
OGG1 + APEX1 (APE1)	~5x (glycosylase activity)[9]	APE1 enhances OGG1 turnover by displacing it from the AP site[7]	APE1[7]

Experimental Protocols OGG1 Activity Assays

DNA Cleavage Assay for Lyase Activity:

This assay is designed to measure the cleavage of an oligonucleotide substrate containing an 8-oxoguanine (8-oxoG) lesion.

- Substrate Preparation: A 5'-[32P]-labeled double-stranded DNA oligonucleotide containing a single 8-oxoG lesion is prepared.
- Reaction Mixture: Recombinant human OGG1 is incubated with the DNA substrate in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, and 100 μg/ml BSA).
- Initiation of Reaction: The reaction is initiated by the addition of OGG1 and TH10785 (or a vehicle control).
- Incubation: The reaction mixture is incubated at 37°C for a specified time course (e.g., 0-60 minutes).



- Termination: The reaction is stopped by the addition of a loading buffer containing formamide and heating at 95°C for 5 minutes.
- Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The percentage of cleaved product is quantified.

Cell-Based Assays for DNA Damage Response (DDR):

These assays assess the cellular response to DNA damage and the efficacy of repair.

- Cell Culture: Human cells (e.g., U2OS) are cultured in appropriate media.
- Treatment: Cells are treated with an oxidizing agent (e.g., KBrO3) to induce 8-oxoG lesions, followed by treatment with TH10785 and/or a PNKP1 inhibitor.
- Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against DDR markers such as yH2AX and 53BP1.[2]
- Microscopy and Analysis: The formation of nuclear foci for yH2AX and 53BP1 is visualized and quantified using fluorescence microscopy. An increase in foci indicates an accumulation of DNA strand breaks.

Visualizing the Mechanism of Action

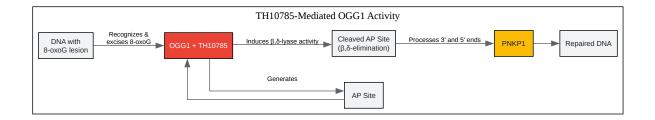
The following diagrams illustrate the canonical BER pathway and the altered pathway induced by **TH10785**.



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Figure 1. The canonical base excision repair pathway initiated by OGG1.



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Figure 2. The altered DNA repair pathway mediated by TH10785-activated OGG1.

Conclusion

TH10785 represents a significant advancement in the modulation of DNA repair pathways. By converting OGG1 into a potent lyase, it introduces a novel mechanism for the processing of AP sites that is independent of APE1. This unique mode of action not only enhances the repair of oxidative DNA damage but also opens up new therapeutic possibilities for diseases where the modulation of DNA repair is a key strategy. Further research into the long-term cellular consequences and the in vivo efficacy of **TH10785** is warranted to fully explore its therapeutic potential.

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